Firocoxib is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. [, ] It is classified as a second-generation NSAID, specifically designed for veterinary use. [, ] Its primary role in scientific research is as a tool for investigating inflammatory processes and pain management in various animal models.
Related Compounds
Descyclopropylmethylfirocoxib
Compound Description: Descyclopropylmethylfirocoxib is an inactive metabolite of Firocoxib. It is formed through the dealkylation metabolic pathway of Firocoxib.
Relevance: This compound is a direct metabolite of Firocoxib and signifies a pathway for the drug's elimination. Its presence in biological samples can be used to monitor Firocoxib metabolism.
Phenylbutazone
Compound Description: Phenylbutazone is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. It is commonly used to treat pain and inflammation in horses.
Relevance: Phenylbutazone is often compared to Firocoxib in research studies evaluating the efficacy and safety of different NSAIDs. This comparison helps researchers understand the benefits of COX-2 selective inhibitors like Firocoxib over non-selective NSAIDs like Phenylbutazone.
Flunixin Meglumine
Compound Description: Flunixin Meglumine is a non-selective COX inhibitor commonly used to treat pain and inflammation in horses. It is known for its analgesic, anti-inflammatory, and antipyretic properties.
Relevance: Similar to Phenylbutazone, Flunixin Meglumine serves as a comparator to Firocoxib in studies exploring the efficacy and safety of NSAIDs in various animal models. The comparative analyses contribute to understanding the advantages of selective COX-2 inhibition offered by Firocoxib.
Meloxicam
Compound Description: Meloxicam is categorized as a preferential COX-2 inhibitor, indicating a higher affinity for inhibiting COX-2 over COX-1, although it still possesses some COX-1 inhibitory activity. This NSAID is utilized in both human and veterinary medicine to alleviate pain and inflammation.
Relevance: Meloxicam serves as a valuable point of reference in studies investigating Firocoxib. Both drugs exhibit COX-2 selectivity, and comparing their pharmacological profiles provides insights into their potential advantages and disadvantages in managing pain and inflammation, particularly in the context of osteoarthritis.
Carprofen
Compound Description: Carprofen is a non-narcotic NSAID that provides analgesic (pain-relieving) and anti-inflammatory effects. It is used to treat pain, inflammation, and fever in dogs.
Relevance: Carprofen, another NSAID commonly employed in veterinary medicine, offers a valuable comparison point with Firocoxib. Research studies often compare the efficacy and safety of Firocoxib and Carprofen in treating pain and inflammation associated with osteoarthritis in dogs. These comparisons aid in understanding the specific benefits and potential drawbacks of using Firocoxib in clinical settings.
Tramadol
Compound Description: Tramadol is a centrally acting analgesic with a multimodal mechanism of action involving μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake.
Relevance: Although structurally different from Firocoxib, Tramadol is investigated in conjunction with Firocoxib in pain management studies. Research explores the potential synergistic effects of combining these analgesics to enhance pain relief, particularly in post-operative settings. This combination aims to target different pain pathways, potentially leading to improved pain control compared to using either drug alone.
Tepoxalin
Compound Description: Tepoxalin is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase, suggesting a broader anti-inflammatory effect compared to selective COX-2 inhibitors.
Relevance: Tepoxalin's dual inhibitory action on both COX and lipoxygenase pathways contrasts with the selective COX-2 inhibition of Firocoxib. Research comparing these two drugs helps elucidate the potential benefits and drawbacks of each approach in managing inflammation, particularly in the context of potential gastrointestinal side effects.
Robenacoxib
Compound Description: Robenacoxib, similar to Firocoxib, is a selective COX-2 inhibitor, primarily used in veterinary medicine for its analgesic and anti-inflammatory properties in dogs. It is generally administered once daily for managing pain and inflammation associated with osteoarthritis and other painful conditions.
Relevance: As a fellow selective COX-2 inhibitor, Robenacoxib presents a direct comparison point with Firocoxib in terms of their efficacy, safety, and pharmacokinetic profiles. Studies often directly compare these two drugs to ascertain their relative effectiveness in managing pain and inflammation, primarily in canine models of osteoarthritis and post-operative pain.
Butorphanol
Compound Description: Butorphanol is a synthetic opioid analgesic with agonist activity at the kappa opioid receptor and partial agonist activity at the mu opioid receptor. It is used in veterinary medicine for its analgesic and sedative effects.
Relevance: Butorphanol, an opioid analgesic, serves as a comparison to Firocoxib in studies evaluating post-operative pain management in animals. While Firocoxib primarily targets the inflammatory component of pain through COX-2 inhibition, Butorphanol exerts its analgesic effects through opioid receptors. Comparing these distinct analgesic approaches provides insights into their relative efficacy and potential for inclusion in multimodal pain management protocols.
Hydrocodone
Compound Description: Hydrocodone is a semi-synthetic opioid analgesic, classified as a narcotic, and is prescribed for its potent pain-relieving properties. It exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor.
Relevance: While structurally dissimilar to Firocoxib, Hydrocodone is investigated as an alternative analgesic option, particularly in post-operative pain management. Research comparing the efficacy of these drugs helps determine their relative effectiveness in controlling pain. By comparing Firocoxib, a COX-2 inhibitor targeting the inflammatory component of pain, with Hydrocodone, a centrally acting opioid analgesic, researchers can assess the suitability of each drug for specific clinical scenarios and potentially identify optimal pain management strategies.
Diclofenac Sodium
Compound Description: Diclofenac Sodium is a non-selective COX inhibitor belonging to the arylacetic acid derivative class of NSAIDs. It is commonly used to manage pain, fever, and inflammation.
Relevance: Diclofenac Sodium, a widely used non-selective NSAID, provides a reference point for comparing the safety profiles of different NSAID classes. Research studies often include Diclofenac Sodium as a comparator to assess the potential for adverse effects, particularly gastrointestinal complications, associated with Firocoxib and other NSAIDs.
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug commonly used to treat various types of cancer. It exerts its antitumor effects by interfering with DNA replication and inducing cell death in rapidly dividing cancer cells.
Relevance: Although not structurally related to Firocoxib, Cisplatin is investigated in combination with Firocoxib for the treatment of transitional cell carcinoma (TCC) in dogs. Research explores the potential for Firocoxib to enhance the antitumor effects of Cisplatin and mitigate its renal toxicity, which is a common side effect of Cisplatin therapy.
Overview
Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to alleviate pain and inflammation in animals, particularly in horses and dogs. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which are designed to reduce inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. Firocoxib is marketed under the brand name Previcox and is administered orally.
Source and Classification
Firocoxib was developed by Merial, a global animal health company. It is classified as a selective COX-2 inhibitor, distinguishing it from non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. The selectivity for COX-2 is significant as it allows for effective pain relief with a lower risk of gastrointestinal complications.
Synthesis Analysis
Methods
The synthesis of firocoxib involves several chemical reactions and intermediates. Two primary synthetic routes have been documented:
First Synthetic Route:
Begins with the methylation of p-bromopropiophenone or Friedel-Crafts acylation of bromobenzene.
The resulting intermediate undergoes oxidation using magnesium monoperoxyphthalate to form another intermediate.
This intermediate is then reacted with acetoxyacetyl chloride, leading to cyclization in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield firocoxib.
Second Synthetic Route:
Initiated from thioanisole reacting with isobutyryl chloride to form an intermediate.
This intermediate undergoes bromination followed by hydroxylation, oxidation, and further reactions to yield firocoxib.
The use of dimethyl sulfoxide as a solvent allows for efficient hydroxylation without harmful solvents like carbon tetrachloride.
Technical Details
Both methods emphasize the importance of controlling reaction conditions such as temperature and time to optimize yield and purity. The processes also avoid the need for extensive purification steps, making them suitable for large-scale production.
Molecular Structure Analysis
Firocoxib has a complex molecular structure characterized by specific functional groups that confer its pharmacological properties. The molecular formula is C16H14F3N3O2S, and its structure includes:
A sulfonamide group.
A trifluoromethyl group.
An aromatic ring system.
Structural Data
The three-dimensional structure of firocoxib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational flexibility and interactions with biological targets.
Chemical Reactions Analysis
Firocoxib undergoes various chemical reactions during its synthesis:
Bromination: Introduction of bromine into the aromatic system increases reactivity.
Hydroxylation: Conversion of brominated intermediates to hydroxyl derivatives enhances solubility and reactivity.
Cyclization: Key step that forms the core structure necessary for COX-2 inhibition.
These reactions are critical for building the complex structure required for its biological activity.
Mechanism of Action
Firocoxib exerts its therapeutic effects primarily through selective inhibition of the cyclooxygenase-2 enzyme. This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
Process and Data
By inhibiting COX-2, firocoxib reduces the production of pro-inflammatory prostaglandins while sparing COX-1 activity, which protects gastric mucosa. This selectivity leads to reduced pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Firocoxib typically appears as a white to off-white solid.
Solubility: It is soluble in organic solvents but has limited solubility in water.
Chemical Properties
Molecular Weight: Approximately 353.4 g/mol.
Stability: Firocoxib is stable under standard conditions but may degrade under extreme pH or temperature conditions.
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability in pharmaceutical formulations.
Applications
Firocoxib is primarily used in veterinary medicine for:
Pain Management: Effective in treating osteoarthritis and postoperative pain in dogs and horses.
Anti-inflammatory Treatment: Reduces inflammation associated with various conditions in animals.
Research continues into its potential applications in other species and conditions, including studies on its pharmacokinetics and efficacy in treating equine placentitis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan carboxylic acid is a biphenylyltetrazole that is losartan with the hydroxymethyl group at position 5 on the imidazole ring replaced with a carboxylic acid. It has a role as a metabolite. It is a biphenylyltetrazole, a member of imidazoles and an organochlorine compound. It is functionally related to a losartan.
Acetyl tetrapeptide-5 is a cosmeceutical matricin peptide. Eyeseryl, also known as Acetyl Tetrapeptide-5, humectant or hydroscopic moisturizer which helps reduce eye puffiness, improve skin elasticity as well as overall smoothness.
EZM2302 is an inhibitor of protein arginine methyltransferase 4 (PRMT4; IC50 = 6 nM). It decreases asymmetric methylation of the PRMT4 substrate PABP1 (IC50 = 0.038 µM) and increases levels of demethylated SmB (EC50 = 0.018 µM) in RPMI-8226 multiple myeloma cells. EZM2302 inhibits proliferation in a panel of 36 hematopoietic cancer cell lines, with IC50 values of less than 100 μM for nine of the 15 multiple myeloma cell lines included in the panel. It reduces tumor growth and decreases asymmetric PABP1 methylation in tumor tissue in an RPMI-8226 mouse xenograft model when administered at doses of 75, 150, and 300 mg/kg twice per day. Intrathecal injection of EZM2302 (10 µg) reduces acute mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain induced by chronic constriction injury (CCI). EZM2302, also known as GSK3359088, is a potent, selective, and orally available arginine methyltransferase CARM1 inhibitor.
Ezetimibe is a beta-lactam that is azetidin-2-one which is substituted at 1, 3, and 4 by p-fluorophenyl, 3-(p-fluorophenyl)-3-hydroxypropyl, and 4-hydroxyphenyl groups, respectively (the 3R,3'S,4S enantiomer). It has a role as an anticholesteremic drug, an antilipemic drug and an antimetabolite. It is a member of azetidines, an organofluorine compound and a beta-lactam. Ezetimibe is a lipid-lowering compound that inhibits intestinal cholesterol and phytosterol absorption. The discovery and research of this drug began in the early 1990s, after the intravenous administration of radiolabelled ezetimibe in rats revealed that it was being localized within enterocytes of the intestinal villi - this prompted studies investigating the effect of ezetimibe on intestinal cholesterol absorption. Ezetimibe is used as an adjunctive therapy to a healthy diet to lower cholesterol levels in primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia). Unlike other classes of cholesterol-reducing compounds including statins and bile acid sequestrants, ezetimibe has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids. In genetically NPC1L1-deficient mice, a 70% reduction in intestinal cholesterol absorption was seen, and these mice were insensitive to ezetimibe treatment - it was determined based on these findings that NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway. By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver. Ezetimibe is a Dietary Cholesterol Absorption Inhibitor. The physiologic effect of ezetimibe is by means of Decreased Cholesterol Absorption. Ezetimibe is an inhibitor of intestinal cholesterol absorption that is widely used in the therapy of hypercholesterolemia, usually in combination with other agents. Ezetimibe therapy is associated with a low rate of serum aminotransferase elevations and clinically apparent liver injury due to ezetimibe occurs, but is rare. Ezetimibe is an azetidinone derivative and a cholesterol absorption inhibitor with lipid-lowering activity. Ezetimibe appears to interact physically with cholesterol transporters at the brush border of the small intestine and inhibits the intestinal absorption of cholesterol and related phytosterols. As a result, ezetimibe causes a decrease in the level of blood cholesterol or an increase in the clearance of cholesterol from the bloodstream. Overall, the following effects observed are a reduction of hepatic cholesterol stores and a reduction of total cholesterol, LDL cholesterol, and other triglycerides in the blood. An azetidine derivative and ANTICHOLESTEREMIC AGENT that inhibits intestinal STEROL absorption. It is used to reduce total CHOLESTEROL; LDL CHOLESTEROL, and APOLIPOPROTEINS B in the treatment of HYPERLIPIDEMIAS. See also: Ezetimibe; rosuvastatin calcium (component of); Ezetimibe; simvastatin (component of); Bempedoic acid; ezetimibe (component of) ... View More ...